molecular formula C13H24N2O2 B2472317 Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2092124-98-4

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B2472317
CAS No.: 2092124-98-4
M. Wt: 240.347
InChI Key: GHJCLGPXHYCULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 2092124-98-4) is a high-value, pharmaceutically relevant chemical building block with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound features a unique 6-azaspiro[3.4]octane scaffold, a saturated spirocyclic system that is of significant interest in modern medicinal chemistry for its ability to impart three-dimensional complexity and improve the physicochemical properties of drug candidates. The molecule is functionally diversified with a primary aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, making it a versatile intermediate for constructing novel molecular architectures. Its primary research value lies in the design and synthesis of small molecule therapeutics, where it serves as a conformationally restricted amine. Researchers utilize this scaffold to explore new chemical space, often aiming to enhance potency, selectivity, and metabolic stability in lead optimization programs. The presence of both a protected amine and a primary amine allows for sequential and selective derivatization, facilitating its incorporation into larger structures via amide bond formation or other coupling reactions. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions and careful handling are recommended to preserve its stability and quality.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(5-4-6-13)7-10(15)8-14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJCLGPXHYCULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092124-98-4
Record name tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of reagents such as formaldehyde and ammonia or amines under controlled conditions.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. Large-scale production often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl group or other reactive sites, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Substituents Molecular Weight CAS No. Key Properties Price (100 mg) Biological Activity (if reported)
This compound Aminomethyl at C7, Boc at N6 241.33 1216033-16-7 High solubility in polar solvents; used in peptide coupling $346 Not explicitly reported
cis-6-Boc-2-amino-6-azaspiro[3.4]octane Amino at C2, Boc at N6 228.29 AS98634 Stereochemical rigidity; used in kinase inhibitors $346 N/A
2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane Aminomethyl at C7, Boc at N2, oxygen in ring 242.28 Not provided Enhanced metabolic stability due to ether linkage On Stock N/A
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Hydroxymethyl at C8, Boc at N6 241.33 129321-82-0 Polar hydroxyl group improves water solubility €526 (100 mg) N/A
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Iodomethyl at C6, Boc at N2 377.20 1445949-63-2 Iodine substituent enables cross-coupling reactions Not listed N/A
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate Amino at C1, Boc at N6 228.29 1251010-30-6 Structural isomer with altered amine position $491 (1g) N/A

Key Differences and Implications

Substituent Position and Reactivity: The aminomethyl group at C7 in the target compound enables direct functionalization via reductive amination or acylation, making it versatile for derivatization . In contrast, tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (hydroxymethyl at C8) is more suited for esterification or oxidation reactions . The iodomethyl analog (CAS 1445949-63-2) is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions due to its halogen substituent .

Ring Modifications: 5-Oxa-2-azaspiro[3.4]octane derivatives (e.g., 2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane) exhibit improved metabolic stability compared to all-carbon analogs, as ether linkages reduce susceptibility to oxidative degradation .

For example:

  • Example 19 (M4 EC₅₀ = 201 nM): Derived from a spiro[3.4]octane core with a difluoromethoxy-pyridine substituent .
  • Example 20 (M4 EC₅₀ = 3600 nM): Demonstrates how trifluoromethoxy substitution reduces potency compared to difluoromethoxy .

Biological Activity

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₈N₂O₃
  • Molecular Weight: 238.28 g/mol
  • CAS Number: 2092124-98-4
  • SMILES Notation: CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CN

The compound features a tert-butyl group, an aminomethyl substituent, and an azaspiro framework, which contribute to its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antihypertensive Effects
    • Compounds with similar structural characteristics have been noted for their potential as antihypertensive agents. They may act by modulating pathways involved in blood pressure regulation, possibly through interactions with vascular receptors or enzymes involved in the renin-angiotensin system .
  • Neuroprotective Activity
    • Preliminary studies suggest that compounds of this class may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. These effects may be mediated through the inhibition of oxidative stress and inflammatory pathways.
  • Antimicrobial Activity
    • The compound's structure allows for interactions with microbial cell membranes, which could lead to antimicrobial effects. Further research is needed to characterize its efficacy against specific pathogens .

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding: The aminomethyl group may facilitate binding to various receptors, including adrenergic and neurotransmitter receptors.
  • Enzyme Inhibition: The compound could inhibit enzymes involved in hypertension or inflammation, contributing to its pharmacological effects.

Case Studies

  • Antihypertensive Study
    • In a study involving animal models, compounds similar to this compound demonstrated significant reductions in systolic blood pressure when administered at various dosages. The study highlighted the importance of the spirocyclic structure in enhancing receptor affinity and selectivity.
  • Neuroprotection Assessment
    • Another study evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and promote survival pathways, suggesting therapeutic potential for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds with structural similarities:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateHydroxymethyl group instead of aminomethylAntihypertensive effects
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylateDifferent spirocyclic frameworkSimilar pharmacological profile
Tert-butyl (9S)-9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateAmino group at a different positionComparable biological activity

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate?

Methodological Answer:
The synthesis of azaspiro compounds like this typically involves Boc-protection strategies and cyclization reactions . For example, analogous spirocyclic systems are synthesized via:

  • Step 1 : Introduction of the Boc (tert-butoxycarbonyl) group to protect the amine during subsequent reactions.
  • Step 2 : Cyclization under controlled conditions (e.g., using catalytic acids or bases) to form the spirocyclic core.
  • Step 3 : Functionalization of the aminomethyl group via reductive amination or nucleophilic substitution.
    Purification is achieved using column chromatography or recrystallization to isolate the product. Researchers should validate each step with thin-layer chromatography (TLC) and intermediate characterization via NMR .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm the spirocyclic structure and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C12H22N2O2C_{12}H_{22}N_2O_2, MW 226.32) and isotopic patterns.
  • HPLC with UV/Vis or ELSD detection : Assess purity (>95% recommended for biological assays).
    Predicted properties like density (1.10 g/cm³) and boiling point (318.8°C) can guide solvent selection for crystallization .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:
Store the compound in a sealed, light-protected container under dry, inert atmosphere (e.g., argon) . Maintain temperature at 2–8°C to prevent decomposition. Regularly monitor stability via HPLC to detect hydrolysis or oxidation byproducts, especially if the aminomethyl group is prone to reactivity .

Advanced: How can synthetic yield be optimized while minimizing side reactions?

Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary:

  • Reaction temperature : Lower temps may reduce undesired ring-opening.
  • Catalyst loading : Optimize acid/base catalysts (e.g., p-TsOH or DBU).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
    Track intermediates via in situ IR spectroscopy and use quenching protocols to halt reactions at optimal conversion. Compare results with analogous azaspiro syntheses to identify trends .

Advanced: What strategies resolve stereochemical ambiguities in the spirocyclic core?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration.
  • X-ray Crystallography : Resolve spatial arrangement of the bicyclic system.
    For dynamic stereochemistry, conduct variable-temperature NMR to study ring-flipping or conformational changes .

Advanced: How can researchers investigate the biological activity of this compound?

Methodological Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays.
  • Molecular docking : Model interactions with proteins (e.g., EGFR homologs) to predict binding modes.
  • Metabolic stability studies : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes.
    Cross-reference activity data with structurally similar azaspiro compounds (e.g., γ-butyrolactone derivatives) to infer structure-activity relationships .

Advanced: How should contradictory data in spectral or biological results be addressed?

Methodological Answer:

  • Cross-validation : Re-analyze samples using orthogonal techniques (e.g., LC-MS vs. NMR).
  • Control experiments : Test for solvent impurities or degradation under assay conditions.
  • Collaborative verification : Share samples with independent labs to confirm reproducibility.
    For biological discrepancies, validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.